molecular formula C10H10O4 B14755206 Methyl 3-hydroxy-2-(2-oxoethyl)benzoate

Methyl 3-hydroxy-2-(2-oxoethyl)benzoate

Cat. No.: B14755206
M. Wt: 194.18 g/mol
InChI Key: DGKSCKOTXXRELJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-(2-oxoethyl)benzoate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and is characterized by the presence of a hydroxy group, a methyl ester group, and an oxoethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate typically involves the esterification of 3-hydroxy-2-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-(2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxoethyl group can be reduced to form an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used for nitration or bromination, respectively.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-2-(2-oxoethyl)benzoic acid.

    Reduction: Formation of 3-hydroxy-2-(2-hydroxyethyl)benzoate.

    Substitution: Formation of substituted derivatives such as nitro or bromo compounds.

Scientific Research Applications

Methyl 3-hydroxy-2-(2-oxoethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-(2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(2-oxoethyl)benzoate
  • Methyl 3-hydroxybenzoate
  • Methyl 2-hydroxybenzoate

Uniqueness

Methyl 3-hydroxy-2-(2-oxoethyl)benzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 3-hydroxy-2-(2-oxoethyl)benzoate

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-3-2-4-9(12)7(8)5-6-11/h2-4,6,12H,5H2,1H3

InChI Key

DGKSCKOTXXRELJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)CC=O

Origin of Product

United States

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